molecular formula C10H7BrClN3O B13920805 3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine

3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine

Cat. No.: B13920805
M. Wt: 300.54 g/mol
InChI Key: PNQABEALFXYTDX-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine typically involves the reaction of 4-bromo-2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is usually stirred at a low temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the chlorine atom.

    3-(4-Bromo-2-methoxyphenyl)-6-fluoro-1,2,4-triazine: Similar structure with a fluorine atom instead of chlorine.

    3-(4-Bromo-2-methoxyphenyl)-6-methyl-1,2,4-triazine: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of both the bromo and chloro substituents in 3-(4-Bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-6-chloro-1,2,4-triazine

InChI

InChI=1S/C10H7BrClN3O/c1-16-8-4-6(11)2-3-7(8)10-13-5-9(12)14-15-10/h2-5H,1H3

InChI Key

PNQABEALFXYTDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=NC=C(N=N2)Cl

Origin of Product

United States

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